(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione
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Overview
Description
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione is an organic compound that features a brominated and fluorinated butenyl side chain attached to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with isoindoline-1,3-dione and appropriate brominated and fluorinated precursors.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to produce larger quantities.
Optimization: Optimizing reaction conditions to improve yield and purity.
Automation: Utilizing automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The double bond in the butenyl side chain can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution of the bromine atom with an iodide ion would yield the corresponding iodinated compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties.
Biological Probes: Used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-Chloro-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of bromine.
(Z)-2-(4-Bromo-3,4,4-difluorobut-2-en-1-yl)isoindoline-1,3-dione: Similar structure with one less fluorine atom.
Uniqueness
The presence of the bromine atom and the trifluorobut-2-en-1-yl side chain imparts unique chemical properties to (Z)-2-(4-Bromo-3,4,4-trifluorobut-2-en-1-yl)isoindoline-1,3-dione, making it distinct from its analogs. These properties may include differences in reactivity, biological activity, and physical characteristics.
Properties
Molecular Formula |
C12H7BrF3NO2 |
---|---|
Molecular Weight |
334.09 g/mol |
IUPAC Name |
2-[(Z)-4-bromo-3,4,4-trifluorobut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7BrF3NO2/c13-12(15,16)9(14)5-6-17-10(18)7-3-1-2-4-8(7)11(17)19/h1-5H,6H2/b9-5- |
InChI Key |
WLWPHBIBSHNPAV-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C=C(/C(F)(F)Br)\F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=C(C(F)(F)Br)F |
Origin of Product |
United States |
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